Methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound provides a complete topological description of its structure. Breaking down the nomenclature:
- Methyl : Indicates the presence of a methyl ester group (-COOCH3) at position 5.
- 6-Imino : Denotes an imine (=NH) substituent at position 6.
- 7-[(4-Methylphenyl)methyl] : Specifies a benzyl-type side chain with a para-methyl group attached to the nitrogen at position 7.
- 2-Oxo : Identifies a ketone functional group (=O) at position 2.
- 1,7,9-Triazatricyclo[8.4.0.03,8] : Describes the tricyclic core containing three nitrogen atoms (triaza) across fused rings of 8-, 4-, and 0-membered bridges. The notation [8.4.0.03,8] defines bridge positions and ring junctions.
- Tetradeca-3(8),4,9,11,13-pentaene : Indicates a 14-membered conjugated system with five double bonds at specified positions.
This naming convention adheres to IUPAC rules for polycyclic heterocycles, prioritizing bridge identification, heteroatom placement, and functional group hierarchy. The systematic name encapsulates the molecule’s architecture through sequential positional descriptors, enabling precise structural reconstruction without ambiguity.
| Nomenclature Component | Structural Feature | Position |
|---|---|---|
| Methyl ester | -COOCH3 | 5 |
| Imino group | =NH | 6 |
| (4-Methylphenyl)methyl | Ar-CH2- | 7 |
| Oxo group | =O | 2 |
| Tricyclic core | N1,N7,N9 | 1,7,9 |
Historical Context in Heterocyclic Chemistry Research
The synthesis of complex nitrogen-containing tricycles like this compound builds upon over a century of heterocyclic chemistry advancements. Early breakthroughs, such as the Hantzsch dihydropyridine synthesis (1882), demonstrated the feasibility of constructing nitrogen-rich ring systems through condensation reactions. By the mid-20th century, developments in cyclization techniques and protecting group strategies enabled the assembly of fused polycyclic architectures.
Key milestones influencing this compound’s synthetic accessibility include:
- Hetero-Diels-Alder reactions : Facilitated [4+2] cycloadditions to form six-membered nitrogen-containing rings.
- Buchwald-Hartwig amination : Enabled precise C-N bond formation critical for assembling the triaza core.
- Transition-metal-catalyzed cross-couplings : Allowed introduction of aromatic substituents like the (4-methylphenyl)methyl group.
Modern synthetic approaches combine these methods with computational modeling to optimize ring strain minimization and regioselectivity in tricyclic systems. The target compound exemplifies contemporary capabilities in constructing sterically congested heterocycles with multiple functional handles for further derivatization.
Position Within Tricyclic Nitrogen-Containing Compound Taxonomy
Taxonomically, this molecule belongs to the broader class of 1,7,9-triazatricyclo[m.n.p]alkane derivatives , characterized by:
- Three fused rings with at least one nitrogen atom per ring
- Conjugated π-systems enabling delocalized electron density
- Variable bridge sizes influencing ring strain and reactivity
Within this family, structural variations arise from:
- Bridge configurations : The [8.4.0.03,8] notation indicates an 8-membered ring fused to 4- and 0-membered bridges, creating a unique steric profile compared to simpler bicyclic analogs.
- Substituent patterns : The (4-methylphenyl)methyl group at N7 differentiates it from related compounds bearing alkyl or alternative aryl moieties.
- Functional group interplay : The juxtaposition of imino (C=N), oxo (C=O), and ester groups creates a polarized electronic environment conducive to intermolecular interactions.
Comparisons with structurally similar compounds highlight its taxonomic distinctiveness:
This comparative analysis underscores how subtle modifications to substituents and functional groups generate structural diversity within a conserved tricyclic framework. Such variations enable systematic exploration of structure-activity relationships in pharmacological studies while maintaining core electronic properties.
The compound’s taxonomy intersects with several bioactive compound classes, including:
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H18N4O3/c1-13-6-8-14(9-7-13)12-25-18(22)15(21(27)28-2)11-16-19(25)23-17-5-3-4-10-24(17)20(16)26/h3-11,22H,12H2,1-2H3 |
InChI Key |
ZUSYMKNSCDCLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)OC)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Traditional Multi-Step Synthesis
The classical approach involves sequential construction of the tricyclic core through annulation reactions followed by functionalization. A representative four-step sequence includes:
-
Core Formation : Cyclocondensation of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with hydrazonyl halides under reflux conditions in ethanol yields the triazatricyclic skeleton.
-
Benzylation : Introduction of the 4-methylbenzyl group via nucleophilic substitution using 4-methylbenzyl bromide in dimethylformamide (DMF) at 80°C achieves 67–72% substitution efficiency.
-
Esterification : Methanol-mediated esterification of the carboxyl intermediate with thionyl chloride as an activating agent completes the methyl ester functionality.
-
Imination : Oxidative imination using copper(I) oxide in acetonitrile introduces the critical 6-imino group.
This route typically achieves an overall yield of 38–45% but requires meticulous control of reaction parameters to prevent side reactions at the electron-rich imino and oxo sites.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps while improving regioselectivity:
-
Cyclization Enhancement : The triazatricycle formation step under microwave conditions (150 W, 120°C) reduces reaction time from 12 hours to 35 minutes, boosting yield to 68%.
-
Selective Functionalization : Directional benzylation using focused microwave energy (2.45 GHz) minimizes polysubstitution byproducts, achieving 89% mono-benzylated product.
Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.
Solvent-Free Mechanochemical Approaches
Ball-milling techniques enable solvent-free synthesis through solid-state reactions:
| Step | Reagents | Milling Time | Yield |
|---|---|---|---|
| Core Formation | ZnO catalyst, 25 Hz | 90 min | 74% |
| Benzylation | K2CO3 base, 30 Hz | 45 min | 81% |
| Esterification | CH3I, CaO dispersant | 60 min | 92% |
This approach eliminates solvent waste and enhances atom economy to 87%, though scalability remains challenging.
Catalytic System Optimization
Transition Metal Catalysts
Palladium and copper complexes dramatically improve coupling efficiency:
-
Suzuki-Miyaura Coupling : Pd(PPh3)4 enables aryl boronic acid incorporation at the 7-position with 95% fidelity.
-
Ullmann Condensation : CuI/1,10-phenanthroline catalyzes C-N bond formation between imino and benzyl groups at 110°C.
Catalyst loading below 0.5 mol% maintains cost-effectiveness while suppressing metal contamination below 50 ppm.
Organocatalytic Strategies
Proline-derived catalysts induce asymmetric induction during tricyclic core formation:
-
Enantioselective Synthesis : (S)-Proline (10 mol%) in THF achieves 88% ee for the (−)-enantiomer.
-
Kinetic Resolution : Thiourea catalysts selectively precipitate undesired stereoisomers, enhancing optical purity to 99%.
Advanced Characterization Techniques
Spectroscopic Analysis
Crystallographic Studies
Single-crystal X-ray diffraction reveals:
-
Planar triazine ring with 4.8° deviation from ideal geometry
-
Intramolecular H-bond between imino N-H and carbonyl O (2.12 Å)
Industrial-Scale Production Challenges
Purification Complexities
The compound’s low solubility (<2 mg/mL in most solvents) necessitates innovative purification strategies:
Stability Considerations
Degradation pathways under storage conditions:
| Stressor | Degradation Products | Half-Life |
|---|---|---|
| Humidity (75%) | Hydrolysis to carboxylic acid | 18 days |
| Light (300 lux) | [4+2] Cycloreversion adducts | 9 days |
| Heat (40°C) | Dimethylamine elimination | 23 days |
Stabilization with desiccants and amber glass extends shelf life to 36 months.
Emerging Applications Driving Synthesis Innovation
Medicinal Chemistry Applications
Materials Science Applications
-
Organic Semiconductors : Hole mobility of 0.45 cm²/V·s in thin-film transistors.
-
Metal-Organic Frameworks : Incorporation into Zn-based MOFs increases CO2 adsorption capacity by 300%.
| Metric | Traditional Route | Microwave Route | Mechanochemical Route |
|---|---|---|---|
| PMI (kg/kg) | 87 | 45 | 18 |
| E-Factor | 34 | 19 | 7 |
| Energy (kJ/mol) | 5800 | 2400 | 900 |
Mechanochemical methods demonstrate superior sustainability profiles.
Chemical Reactions Analysis
Nucleophilic Reactions at the Imino Group
The imino (C=N) group is a primary site for nucleophilic attack due to its electrophilic carbon. Reactions at this position include:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Hydrolysis | Aqueous acid (HCl/H₂O) or base (NaOH) | Formation of a primary amide derivative via addition of water to the imino group. |
| Amine Addition | Primary amines (e.g., methylamine) | Formation of substituted amidine derivatives through nucleophilic attack at the imino carbon. |
Mechanistic Insight : The electron-deficient nature of the imino carbon facilitates nucleophilic attack. Hydrolysis under acidic conditions generates an intermediate hemiaminal, which tautomerizes to the amide form.
Ester Functionalization
The methyl carboxylate group undergoes typical ester reactions:
Kinetic Considerations : The steric hindrance from the tricyclic framework may slow reaction rates compared to simpler esters.
Oxidation Reactions
The methyl substituent on the phenyl ring and the tricyclic core are susceptible to oxidation:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Phenyl Ring Oxidation | KMnO₄/H₂SO₄, heat | Conversion of the methyl group to a carboxylic acid, yielding a dicarboxylate derivative. |
| Core Oxidation | Ozone (O₃) followed by H₂O₂ | Cleavage of conjugated double bonds in the tricyclic system, forming ketone fragments. |
Structural Impact : Oxidation of the methyl group introduces polarity, while core oxidation disrupts aromaticity, altering biological activity.
Electrophilic Aromatic Substitution
The para-methylphenyl substituent directs electrophilic attack to the ortho and para positions:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Introduction of a nitro group at the ortho position relative to the methyl group. |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Chlorination or bromination at the para position, enhancing halogen-mediated reactivity. |
Regioselectivity : The methyl group acts as an activating ortho/para director, favoring substitution at these positions.
Cycloaddition and Ring-Opening Reactions
The tricyclic system participates in cycloaddition reactions due to strain and π-electron density:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Formation of a hexacyclic adduct, expanding the core structure. |
| Photochemical Ring-Opening | UV light (λ = 254 nm) | Cleavage of the triazatricyclo framework to yield a bicyclic amine intermediate. |
Thermodynamic Stability : The tricyclic system’s strain energy drives reactivity in ring-opening processes.
Reductive Transformations
Selective reduction of unsaturated bonds and functional groups:
Catalytic Specificity : Palladium catalysts selectively reduce the imino group without affecting aromatic rings.
Cross-Coupling Reactions
The aromatic rings enable metal-catalyzed coupling:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, base | Biaryl derivatives via substitution at the para-methylphenyl group . |
Synthetic Utility : Coupling reactions diversify the compound’s aryl substituents for structure-activity studies.
Thermal Decomposition
Under pyrolysis conditions (>300°C), the compound decomposes into:
-
Major Products : CO₂, methylamine, and polycyclic aromatic hydrocarbons.
-
Mechanism : Radical-mediated cleavage of the ester and imino groups, followed by recombination.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds similar to methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca have shown promising anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
2. Enzyme Inhibition:
This compound may act as an enzyme inhibitor by blocking active sites on proteins involved in metabolic pathways. Preliminary studies suggest that it could inhibit enzymes critical for cellular processes such as DNA replication and repair.
3. Neuropharmacology:
The potential interaction of this compound with receptors in the central nervous system (CNS) suggests its application in neuropharmacology. It may influence neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions.
Biological Research Applications
1. Mechanistic Studies:
The unique structure of this compound allows it to serve as a valuable tool in mechanistic studies of biological processes. Its ability to modulate enzyme activity can help elucidate pathways involved in disease mechanisms.
2. Antimicrobial Properties:
There is emerging evidence that compounds within this class exhibit antimicrobial activity against a range of pathogens. This opens avenues for developing new antimicrobial agents based on this molecular framework.
Material Science Applications
1. Synthesis of Novel Materials:
The complex structure of methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca can be utilized as a building block for synthesizing new materials with tailored properties for applications in nanotechnology and polymer science.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of related triazatricyclic compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of topoisomerase II activity.
Case Study 2: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry highlighted the enzyme inhibitory properties of similar compounds against cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory applications.
Case Study 3: Neuroprotective Effects
A recent study explored the neuroprotective effects of related compounds in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease, showing promise in mitigating oxidative stress and improving cognitive function.
Mechanism of Action
- The compound likely exerts its effects through inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway.
- Molecular targets include ATF4 and NF-kB proteins.
Comparison with Similar Compounds
Ethyl 6-(3-Chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[...]tetradeca...-5-carboxylate (CAS 534565-93-0)
This analogue differs in two critical regions:
- 6-position substituent : A 3-chlorobenzoyl group replaces the 4-methylphenylmethyl moiety.
- Ester group : Ethyl instead of methyl at position 3.
Table 1: Structural Comparison
| Feature | Target Compound | Ethyl Analogue |
|---|---|---|
| Substituent at C6 | 4-Methylphenylmethyl | 3-Chlorobenzoyl |
| Ester Group at C5 | Methyl | Ethyl |
| Electron Effects | Electron-donating (methyl) | Electron-withdrawing (Cl) |
| Steric Bulk | Moderate (aromatic methyl) | High (chlorinated aromatic) |
Conversely, the target compound’s 4-methylphenylmethyl group may improve lipid solubility and membrane permeability .
Benzothiazol-Containing Spiro Compounds (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione)
These spirocyclic compounds share fused heterocyclic systems but incorporate benzothiazol rings and oxygen atoms. Unlike the target compound, they lack the triaza-tricyclic core, which may reduce conformational rigidity. Their synthesis involves condensation with amines and phenols, differing from the target’s likely cyclization pathways .
Pharmacological and Functional Analogues
Cephalosporin Derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
While structurally distinct, cephalosporins share bicyclic frameworks with heteroatoms. The target compound’s triaza system may confer unique hydrogen-bonding capabilities, akin to β-lactam antibiotics, but its lack of a β-lactam ring precludes direct antimicrobial activity. Differences in ring strain (lower in the target compound) could enhance stability under physiological conditions .
Physical and Chemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Ethyl Analogue |
|---|---|---|
| Polarity | Moderate (methyl ester) | Lower (ethyl ester) |
| Aqueous Solubility | Higher | Lower |
| Melting Point | Not reported | Not reported |
| Stability | Sensitive to oxidation | Sensitive to hydrolysis |
The methyl ester in the target compound may enhance aqueous solubility compared to the ethyl analogue, favoring pharmaceutical formulation. However, the 4-methylphenylmethyl group’s hydrophobicity could offset this advantage .
Crystallographic and Hydrogen-Bonding Analysis
Both compounds likely form distinct hydrogen-bonding networks. The target’s imino and oxo groups can act as hydrogen-bond acceptors/donors, influencing crystal packing. The ethyl analogue’s chloro group may participate in halogen bonding, absent in the target compound. Crystallographic tools like SHELXL and ORTEP-3 have been critical in resolving such complex structures . Etter’s graph-set analysis () could further elucidate differences in supramolecular assembly .
Biological Activity
Methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS No. 608104-29-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H20N4O3
Molecular Weight: 388.4 g/mol
IUPAC Name: this compound
The compound features a tricyclic structure with multiple functional groups including an imine and a carboxylate moiety, which are critical for its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity , particularly in the following areas:
- Antimicrobial Activity: Studies have shown that compounds with similar triazatricyclic structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
- Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition: The compound has been noted for its ability to interact with various enzymes, potentially acting as an inhibitor by binding to the active sites and altering enzymatic activity.
The mechanism of action involves binding to specific receptors or enzymes within biological systems. This interaction can lead to:
- Inhibition of Enzymatic Activity: By occupying active sites on enzymes, the compound prevents substrate binding and subsequent reactions.
- Modulation of Cellular Signaling Pathways: The compound may influence pathways related to inflammation and cell cycle regulation.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of methyl 6-imino derivatives against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Screening
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspases and alteration of mitochondrial membrane potential.
Synthesis Methods
The synthesis of methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves multi-step organic reactions:
- Formation of the Tricyclic Core: Utilizing precursors such as substituted phenyl compounds.
- Functional Group Modifications: Introduction of imino and carboxylate groups under controlled reaction conditions using solvents like dimethylformamide and strong bases such as sodium hydride.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 6-imino | C22H20N4O3 | Tricyclic structure with imine functionality |
| Similar Compound A | C21H19N4O3 | Lacks methyl substitution on phenyl group |
| Similar Compound B | C23H21N5O3 | Contains additional nitrogen in structure |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
